molecular formula C6H11N3O B2912332 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol CAS No. 101822-15-5

2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol

Cat. No.: B2912332
CAS No.: 101822-15-5
M. Wt: 141.174
InChI Key: NDSNMUVZDZUQLL-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol is a chemical compound with the molecular formula C6H11N3O It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol typically involves the reaction of 5-methyl-1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the use of propylene oxide as the alkylating agent under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the epoxide ring of propylene oxide, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products:

    Oxidation: Formation of 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-one.

    Reduction: Formation of 2-(5-methyl-1,2-dihydro-1,2,4-triazol-3-yl)propan-2-ol.

    Substitution: Formation of 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-yl halides or amines.

Scientific Research Applications

2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Derivatives of this compound have shown potential as antifungal, antibacterial, and anticancer agents.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    1,2,4-Triazole: The parent compound, which lacks the alkyl and hydroxyl substituents.

    5-Methyl-1H-1,2,4-triazole: Similar structure but without the propan-2-ol group.

    2-(1H-1,2,4-triazol-3-yl)ethanol: A related compound with an ethyl group instead of a propyl group.

Uniqueness: 2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol is unique due to the presence of both a methyl group on the triazole ring and a hydroxyl group on the propyl chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-4-7-5(9-8-4)6(2,3)10/h10H,1-3H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSNMUVZDZUQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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